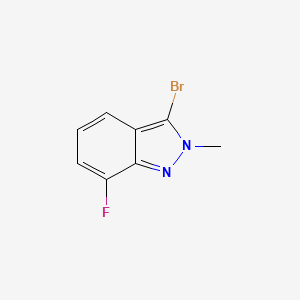

3-Bromo-7-fluoro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-fluoro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8(9)5-3-2-4-6(10)7(5)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYGSLWDDYWEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 3 Bromo 7 Fluoro 2 Methyl 2h Indazole

While extensive research on many indazole derivatives is available, "3-Bromo-7-fluoro-2-methyl-2H-indazole" is a compound for which specific, in-depth scientific literature is not widely published. However, its chemical identity is established, and its properties can be inferred from available data and the known chemistry of related compounds.

Chemical Identity and Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1780614-22-3 |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

This table contains data that is publicly available from chemical suppliers.

Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Fluoro 2 Methyl 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular geometry, electronic distribution, and reactivity.

While specific DFT studies on 3-Bromo-7-fluoro-2-methyl-2H-indazole are not extensively documented in publicly available literature, the geometric and conformational properties can be inferred from studies on analogous indazole derivatives. DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), are utilized to optimize the molecular geometry and determine the most stable conformation.

For the indazole core, the planarity of the bicyclic system is a key feature. The substitution of a bromine atom at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 2-position will induce subtle changes in bond lengths and angles. The electron-withdrawing nature of the bromine and fluorine atoms can influence the aromaticity and electronic distribution of the indazole ring. The methyl group on the nitrogen atom at position 2 (N2) will have a specific orientation relative to the ring, and DFT can predict the rotational barrier and the most stable rotamer.

Table 1: Predicted Geometrical Parameters for Substituted Indazoles (Illustrative)

| Parameter | Predicted Value for a Generic Halogenated Indazole |

| C-Br Bond Length | ~1.85 - 1.95 Å |

| C-F Bond Length | ~1.32 - 1.38 Å |

| N-N Bond Length | ~1.35 - 1.40 Å |

| C-N Bond Lengths | ~1.33 - 1.38 Å |

| Dihedral Angle (C-C-N-CH3) | ~0° or 180° (depending on steric factors) |

Note: These are typical ranges and the actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

In a study on various indazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov It was observed that the nature and position of substituents significantly impact these energies. For this compound, the electron-withdrawing bromine and fluorine atoms are expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical evaluations of other halogenated indazoles have shown that such substitutions can influence their reactivity profiles. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Halogenated Indazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | -6.5 | -0.8 | 5.7 |

| 4-bromo-1H-indazole | -6.6 | -1.1 | 5.5 |

| Hypothetical this compound | ~ -6.7 to -7.0 | ~ -1.2 to -1.5 | ~ 5.2 to 5.8 |

Note: The values for the hypothetical compound are estimations based on trends observed in related molecules. researchgate.net

The distribution of the HOMO and LUMO across the molecule can predict sites for electrophilic and nucleophilic attack, respectively, thereby guiding the prediction of reaction pathways.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of the molecule's behavior and its interactions with its environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Indazole derivatives are known to interact with various biological targets, including kinases and other enzymes. nih.govderpharmachemica.com

In a hypothetical docking study of this compound against a protein kinase, the indazole core would likely act as a scaffold. The bromine and fluorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methyl group could occupy a hydrophobic pocket within the active site. Docking studies on other halogenated ligands have demonstrated that halogen atoms can significantly influence binding affinity and selectivity. mdpi.com The results of such a study would provide a ranked list of possible binding poses and an estimated binding affinity.

Table 3: Potential Interactions from a Hypothetical Docking Study

| Functional Group | Potential Interaction Type | Interacting Residues (Example) |

| Indazole N1 | Hydrogen Bond Acceptor | Lysine, Arginine |

| Indazole NH (if present) | Hydrogen Bond Donor | Aspartate, Glutamate |

| 3-Bromo group | Halogen Bond, Hydrophobic | Methionine, Leucine |

| 7-Fluoro group | Halogen Bond, Dipole-Dipole | Serine, Threonine |

| 2-Methyl group | Hydrophobic | Valine, Isoleucine |

Chemoinformatic Analysis for Structure-Activity Relationship (SAR) Derivation

Chemoinformatics involves the use of computational methods to analyze chemical data. By comparing the structures and activities of a series of related compounds, it is possible to derive Structure-Activity Relationships (SAR). For a class of compounds like substituted indazoles, a chemoinformatic analysis could reveal the importance of the bromine at position 3, the fluorine at position 7, and the methyl group at position 2 for a particular biological activity.

Although a specific SAR study for this compound is not available, general principles can be applied. For instance, by comparing its predicted properties (e.g., lipophilicity, electronic properties) with those of other synthesized and tested indazole derivatives, one could hypothesize its potential activity. The presence of both a hydrogen bond acceptor (the nitrogen atoms) and potential halogen bond donors (bromine and fluorine) in a relatively rigid scaffold makes it an interesting candidate for biological activity.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters is a cornerstone of modern chemical research, enabling the preliminary identification and characterization of novel compounds. Techniques rooted in quantum mechanics, such as Density Functional Theory (DFT), are employed to calculate the energies and properties of molecules, from which spectroscopic data can be derived. These predictions are invaluable for interpreting experimental spectra or for providing a reference for a compound that has yet to be synthesized.

For this compound, theoretical calculations can provide estimates for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts: NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. Theoretical calculations can predict the chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms by calculating the magnetic shielding tensors. These predictions are typically made relative to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and the solvent model used.

Illustrative Predicted NMR Data for this compound

This data is illustrative and based on computational models. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-Br | - | ~120.5 |

| C4-H | ~7.10 | ~115.2 |

| C5-H | ~6.95 | ~118.9 |

| C6-H | ~7.30 | ~129.8 |

| C7-F | - | ~150.1 (J_CF ≈ 245 Hz) |

| N2-CH₃ | ~4.15 | ~38.5 |

| C7a | - | ~142.3 |

Predicted Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted spectrum can help identify characteristic functional groups present in the molecule. For this compound, key predicted vibrational frequencies would include C-H stretching, C=C and C=N aromatic ring stretching, C-F stretching, and C-Br stretching.

Illustrative Predicted Key IR Frequencies for this compound

This data is illustrative and based on computational models. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| N-CH₃ Stretch | 2950-2850 |

| Aromatic C=C/C=N Stretch | 1620-1450 |

| C-F Stretch | 1250-1200 |

Data Mining and Machine Learning Applications in Indazole Chemistry Research

Data mining and machine learning (ML) are transforming chemical research, particularly in the realm of drug discovery and materials science. researchgate.net These computational techniques are adept at identifying patterns, relationships, and predictive models from large and complex datasets. aboutscience.eu In the context of indazole chemistry, these approaches are invaluable for accelerating the discovery of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of computational drug discovery, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted indazoles, a QSAR model could be built to predict their efficacy as, for example, kinase inhibitors. nih.gov The model would use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each indazole derivative and correlate them with their experimentally determined inhibitory activity (e.g., IC₅₀ values). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized indazole derivatives, such as this compound, helping to prioritize which compounds to synthesize and test. researchgate.net

Application to this compound: By calculating the molecular descriptors for this compound, its potential biological activity could be predicted using a pre-existing, validated QSAR model for a relevant biological target.

Illustrative Molecular Descriptors for QSAR Modeling

This data is illustrative and based on computational models.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight ( g/mol ) | ~229.05 |

| LogP (octanol-water partition coefficient) | ~2.8 |

| Polar Surface Area (Ų) | ~28.5 |

| Number of Hydrogen Bond Donors | 0 |

Chemical Space Analysis and Scaffolding: Data mining techniques can be used to analyze large chemical libraries containing indazole derivatives. This allows researchers to understand the diversity of the synthesized compounds and to identify novel scaffolds or substitution patterns that are likely to yield desired properties. doi.org Machine learning models, particularly deep learning approaches, can be trained on existing chemical structures and their properties to generate new, virtual molecules with a high probability of being active and synthesizable. mdpi.com This de novo design approach can suggest novel indazole derivatives, potentially including structures similar to this compound, for further investigation. nih.gov

The integration of computational chemistry, in silico spectroscopy, and data-driven approaches provides a powerful framework for the investigation of novel compounds. For this compound, these methods offer a comprehensive theoretical characterization that can guide its synthesis, purification, and potential application in various fields of chemical research.

Mechanistic Investigations of Molecular Interactions for 3 Bromo 7 Fluoro 2 Methyl 2h Indazole

Elucidation of Specific Protein-Ligand Binding Modes Using Biophysical Techniques

Currently, there is a lack of specific published studies employing biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to elucidate the direct binding modes of 3-Bromo-7-fluoro-2-methyl-2H-indazole with specific protein targets. While computational predictions for related indazole structures exist, experimental data for this particular compound is not available in the current scientific literature.

Enzyme Inhibition Kinetic Studies and Mechanistic Insights

Detailed enzyme inhibition kinetic studies for this compound have not been reported in peer-reviewed literature. While the broader class of indazole compounds has been investigated as inhibitors of various enzymes, such as kinases, specific data determining the inhibitory concentration (IC50), inhibition constant (Ki), or the mode of inhibition (e.g., competitive, non-competitive) for this compound is not publicly available.

Receptor Agonism/Antagonism at a Molecular Level

There are no specific studies available that characterize the agonistic or antagonistic activity of this compound at any particular receptor. Research into the interaction of this compound with G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors has not been published.

Cellular Pathway Modulation Studies via Target Engagement

Investigations into the modulation of cellular pathways resulting from the direct engagement of this compound with an intracellular or cell-surface target are not present in the current body of scientific literature. Consequently, there is no data on its downstream effects on signaling cascades or gene expression.

Use of Reporter Assays for Probing Molecular Mechanisms

The use of reporter gene assays to probe the molecular mechanisms of this compound has not been documented. Such assays are instrumental in understanding the transcriptional activity modulation by a compound, and this information is currently unavailable for this specific molecule.

High-Throughput Screening (HTS) Methodologies for Identifying Molecular Interactions

While this compound may be included in chemical libraries for high-throughput screening campaigns, the results of such screens identifying specific molecular interactions or biological hits have not been made public. HTS is a common starting point for drug discovery, but the outcomes for this particular compound are not reported.

Advanced Characterization and Analytical Methodologies for 3 Bromo 7 Fluoro 2 Methyl 2h Indazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 3-Bromo-7-fluoro-2-methyl-2H-indazole (Molecular Formula: C₈H₆BrFN₂), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precision allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Typically, using a soft ionization technique like Electrospray Ionization (ESI), the molecule is observed as a protonated species, [M+H]⁺. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern with two major peaks separated by two mass units (M+H and M+2+H), which serves as a clear indicator for the presence of a single bromine atom.

Table 1: Predicted HRMS Data for the Protonated Molecule [C₈H₆BrFN₂+H]⁺

| Ion Formula | Isotope | Theoretical m/z |

| [C₈H₇⁷⁹BrFN₂]⁺ | ⁷⁹Br | 228.9825 |

| [C₈H₇⁸¹BrFN₂]⁺ | ⁸¹Br | 230.9805 |

| This data is calculated based on IUPAC atomic weights and isotopic abundances. |

The experimental observation of this isotopic pattern at the calculated high-resolution masses provides unequivocal evidence for the elemental composition of the target compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information on the chemical environment, connectivity, and spatial arrangement of the atoms.

¹H NMR: This experiment identifies the number and type of hydrogen atoms. The spectrum is expected to show signals for the N-methyl group (a singlet around 4.0 ppm) and three distinct aromatic protons. The chemical shifts and coupling constants (J-values) of these aromatic protons would confirm their relative positions on the fluorinated benzene (B151609) ring.

¹³C NMR: This provides information on the carbon skeleton. The spectrum will show eight distinct carbon signals, including the N-methyl carbon, five aromatic carbons (CH and C-F), and two quaternary carbons (C-Br and the C-N junction). The large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are characteristic and aid in assigning the fluorinated ring positions. researchgate.net

¹⁹F NMR: This experiment is highly specific to the fluorine atom and would show a single resonance, likely a multiplet due to coupling with the adjacent aromatic protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | C, H | ~4.0 (s, 3H) | ~35 |

| 3 | C | - | ~115 (d, J(C-F) small) |

| 3a | C | - | ~145 (d, J(C-F) small) |

| 4 | C, H | ~7.0-7.3 (m, 1H) | ~110-120 (d, J(C-F) small) |

| 5 | C, H | ~7.0-7.3 (m, 1H) | ~120-130 (d, J(C-F) small) |

| 6 | C, H | ~7.0-7.3 (m, 1H) | ~110-120 (d, J(C-F) small) |

| 7 | C | - | ~150-160 (d, ¹J(C-F) large) |

| 7a | C | - | ~125 (d, J(C-F) small) |

| Predicted values are based on data for similar fluorinated and brominated indazole structures. rsc.orgresearchgate.net The multiplicity (s: singlet, d: doublet, m: multiplet) and coupling constants (J) are crucial for definitive assignment. |

To unambiguously assign all signals and confirm the proposed structure, multi-dimensional NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent aromatic protons, establishing the connectivity of the benzene ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each protonated aromatic carbon by linking it to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

The N-methyl protons to carbon C3 and C7a, confirming the 2-methyl substitution.

The aromatic protons to their neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, even if they are not directly bonded. A key correlation would be expected between the N-methyl protons and the proton at the C4 position, providing definitive proof of the 2-methylindazole regioisomer.

While solution NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides information about the compound in its solid, crystalline form. This is particularly important for identifying and characterizing polymorphs—different crystal forms of the same compound which can have different physical properties. By comparing the ¹³C and ¹⁵N chemical shifts obtained from ssNMR (using techniques like Cross-Polarization Magic Angle Spinning, CP/MAS) with solution-state data, one can gain insights into intermolecular interactions and packing effects within the crystal lattice. researchgate.net The presence of multiple, distinct sets of signals in an ssNMR spectrum of a single batch would indicate the presence of a polymorphic mixture.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. This technique provides definitive proof of structure, including bond lengths, bond angles, and torsional angles. The process involves growing a high-quality single crystal of this compound, which can be achieved by methods like slow evaporation of a solvent. researchgate.net

The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. A successful crystallographic analysis would confirm:

The 2H-indazole tautomeric form and the position of the methyl group at N2.

The positions of the bromine and fluorine substituents on the indazole ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing. researchgate.net

While no published crystal structure for this specific compound is currently available, this method remains the ultimate arbiter of its solid-state structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net Each spectrum serves as a unique "molecular fingerprint" that can be used for identification and quality control.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Indazole Ring C=N | Stretch | 1600 - 1650 |

| C-F Bond | Stretch | 1000 - 1400 |

| C-Br Bond | Stretch | 500 - 600 |

| These are general ranges; the exact positions depend on the overall molecular structure. Data is referenced from standard spectroscopy libraries. thermofisher.com |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis. A solution of the compound is passed through a column (typically a reversed-phase C18 column) under high pressure. For a pure sample of this compound, the resulting chromatogram should show a single, sharp peak at a characteristic retention time. The area of this peak, often measured with a UV detector, is used to calculate the purity, which is typically expected to be >95-98% for research-grade material. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the confirmation of the mass of the main peak and the identification of any minor impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.

Isomeric Separation: In the synthesis of substituted indazoles, the formation of regioisomers (e.g., the 1-methyl vs. the 2-methyl isomer) is possible. HPLC, particularly with careful method development, can often separate these isomers, allowing for their isolation and individual characterization.

Electrophoretic Techniques: Techniques like Capillary Electrophoresis (CE) are generally used for charged species. While not the primary method for a neutral molecule like this, it could be employed for analysis if the compound is derivatized to carry a charge or through techniques like Micellar Electrokinetic Chromatography (MEKC).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the assay and impurity determination of moderately polar to nonpolar compounds like this compound. tandfonline.combme.hu The development of a robust and reliable HPLC method is crucial for quality control.

A typical HPLC method for this compound would be developed on a C18 stationary phase, which provides effective separation for aromatic and heterocyclic compounds. chromforum.orghelixchrom.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to achieve optimal retention and resolution. pharmaguideline.com Given the compound's structure, a UV detector set at the maximum absorbance wavelength (λmax) would offer high sensitivity. pharmaguideline.com

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. pharmtech.comich.org This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. pharmtech.comich.orgresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Illustrative HPLC Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the analyte's retention time | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% researchgate.net | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% pharmtech.com | ≤ 0.8% |

| Robustness | No significant change in results with minor variations in method parameters | Complies |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

The manufacturing process of this compound may introduce volatile organic impurities, such as residual solvents. rroij.comijpsonline.com GC-MS is the gold standard for the identification and quantification of such impurities due to its high resolving power and the definitive identification capabilities of mass spectrometry. medistri.swissresolvemass.ca

A headspace GC-MS method is often preferred for residual solvent analysis as it minimizes matrix effects from the non-volatile main compound. rroij.comispub.com The sample is heated, and the vapor phase is injected into the GC. The separated components are then ionized and detected by the mass spectrometer. Identification of impurities is achieved by comparing their mass spectra with a reference library, such as NIST. youtube.comthermofisher.com

Table 3: Representative GC-MS Method for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

Table 4: Potential Volatile Impurities and their Identification

| Potential Impurity | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| Methanol | 3.5 | 31, 29 |

| Toluene | 8.2 | 91, 92, 65 |

| Dimethylformamide (DMF) | 9.5 | 73, 44, 29 |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. youtube.comyoutube.com While this compound is a neutral molecule under typical pH conditions, CE can be invaluable for analyzing any charged impurities or degradation products that may be present. These could include starting materials or side-products containing ionizable functional groups.

The method would likely employ a fused-silica capillary and a buffer system designed to optimize the separation of potential acidic or basic impurities. nih.govnih.gov For instance, a low pH buffer would be used to analyze cationic species, while a high pH buffer would be suitable for anionic species.

Table 5: Exemplary Capillary Electrophoresis Method Parameters

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 (for cations) or pH 9.0 (for anions) |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV at 214 nm |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

While this compound itself is not chiral, certain synthetic routes or subsequent derivatizations could potentially introduce chiral centers, or the molecule could exist in a chiral crystalline form. researchgate.net In such cases, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of the enantiomers. gaussian.comwikipedia.orgnumberanalytics.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov The experimental VCD spectrum is then compared with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known absolute configuration. wikipedia.orgacs.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. gaussian.comresearchgate.net

Table 6: Hypothetical VCD Analysis Workflow

| Step | Description |

| 1. Sample Preparation | A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃). |

| 2. VCD Spectrum Acquisition | The VCD and IR spectra are recorded in the mid-IR region (e.g., 2000-1000 cm⁻¹). |

| 3. Computational Modeling | The 3D structure of one enantiomer (e.g., the R-enantiomer) is optimized using DFT calculations. |

| 4. Spectrum Calculation | The theoretical IR and VCD spectra for the optimized structure are calculated. |

| 5. Comparison and Assignment | The experimental VCD spectrum is compared with the calculated spectrum. A good agreement confirms the absolute configuration. |

Structure Activity Relationship Sar and Derivatization Studies of 3 Bromo 7 Fluoro 2 Methyl 2h Indazole Analogues

Systematic Modification Strategies for Exploring Chemical Space around the Indazole Core

C3-Position Derivatization: The bromine atom at the C3-position is a particularly valuable synthetic handle. chim.it It is readily displaced or modified using a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including:

Aryl and Heteroaryl Groups: Suzuki, Stille, and Negishi couplings can be employed to introduce diverse (hetero)aromatic rings. This strategy explores potential π-π stacking interactions, hydrogen bonds, and van der Waals forces with the target protein.

Alkyl and Alkenyl Groups: Sonogashira coupling (for alkynes) followed by reduction, or direct coupling methods, can install various alkyl chains to probe hydrophobic pockets within a binding site.

Amine and Amide Moieties: Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, which can serve as key hydrogen bond donors or acceptors. These amines can be further acylated to produce a range of amides, exploring different vectors and interaction types.

C7-Position Modification: While the 7-fluoro group is a key feature, its replacement with other substituents can provide valuable SAR insights. Bioisosteric replacements such as a hydroxyl group, a small alkyl group (e.g., methyl), or a cyano group can be explored to understand the role of the fluorine atom in target engagement, whether it be through hydrogen bonding or other electronic influences. nih.gov

N2-Position Alkylation: The N-methyl group anchors the substitution at the 2H-indazole tautomeric form. The size of this alkyl group can be varied (e.g., ethyl, propyl, cyclopropyl) to probe for steric tolerance in the N2-region of the binding pocket. The regioselectivity of N-alkylation is a critical consideration in indazole synthesis, with conditions often tailored to favor the desired N1 or N2 isomer. nih.govresearchgate.net Methylation using agents like methyl iodide can sometimes lead to a mixture of N1 and N2 products, while other reagents under acidic conditions may favor N2 alkylation. researchgate.netresearchgate.net

Benzene (B151609) Ring Substitution: Additional substitutions on the benzene ring (at positions 4, 5, and 6) can be explored to fine-tune the electronic properties and solubility of the molecule. SAR studies have shown that modifications at these positions can significantly enhance biological activity. samipubco.com

Rational Design Principles for SAR Probing

Rational design strategies are employed to guide the synthesis of analogues in a more targeted and efficient manner than traditional high-throughput screening. These methods leverage structural information about the biological target and the binding modes of known ligands.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD can be a powerful tool. Docking studies can be performed to predict how analogues of 3-Bromo-7-fluoro-2-methyl-2H-indazole might bind. This allows for the design of new derivatives with substituents that are predicted to make favorable interactions with specific amino acid residues in the binding site. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create more potent leads. samipubco.com The this compound core itself can be considered a fragment that can be elaborated upon based on structural information to improve affinity.

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements could include:

Replacing the C3-bromo group with a chlorine atom, a cyano group, or a trifluoromethyl group to modulate electronics and potential for halogen bonding.

Substituting the entire indazole ring for another bicyclic heterocycle (e.g., benzimidazole, indole) to assess the importance of the indazole core itself for activity. ed.ac.uk

The 7-fluoro group can act as a bioisostere for a carbonyl oxygen, capable of accepting a hydrogen bond. nih.gov

The following table illustrates how rational design principles can be applied to probe the SAR of the this compound scaffold against a hypothetical protein kinase.

| Analogue | Modification from Parent Scaffold | Design Rationale | Hypothetical IC₅₀ (nM) |

| Parent | This compound | Starting point | 500 |

| 1 | C3-Phenyl | Explore π-stacking interactions (Suzuki coupling) | 150 |

| 2 | C3-(4-pyridyl) | Introduce H-bond acceptor for interaction with donor residues | 75 |

| 3 | C3-Aniline | Introduce H-bond donor (Buchwald-Hartwig amination) | 90 |

| 4 | C3-Cyclopropyl | Probe small hydrophobic pocket | 250 |

| 5 | N2-Ethyl | Test for steric tolerance at the N2-position | 600 |

| 6 | C7-Methoxy | Replace fluorine to assess H-bond acceptor role | 1200 |

Synthesis of Libraries of Substituted Indazole Derivatives for Mechanistic Exploration

The generation of compound libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of SAR and the identification of lead compounds. The this compound scaffold is well-suited for library synthesis due to the reactivity of the C3-bromo position.

A common strategy involves a divergent synthetic approach, where a common intermediate is used to generate a multitude of final products. The synthesis would begin with the creation of the core this compound. While specific synthesis for this exact molecule is not widely published, general methods for halogenated 2H-indazoles can be adapted. rsc.org

Once the core intermediate is synthesized, parallel synthesis techniques can be employed to react it with a diverse set of building blocks. For example, a 96-well plate format could be used to perform Suzuki coupling reactions between the 3-bromoindazole core and 96 different boronic acids, rapidly generating a library of C3-aryl derivatives. nih.gov

Key synthetic reactions for library generation include:

Palladium-catalyzed cross-coupling: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are robust and tolerate a wide range of functional groups, making them ideal for library synthesis. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr): In some activated systems, the bromine could potentially be replaced by strong nucleophiles.

Lithiation/Metal-Halogen Exchange: Treatment with an organolithium reagent followed by quenching with an electrophile can also introduce diversity at the C3-position.

These libraries are then screened against the biological target of interest to identify "hits." The data from these screens are used to build the SAR, guiding the next round of analogue design and synthesis.

Impact of Halogen Substituents on Molecular Interactions and Reactivity

The two halogen atoms in this compound have profound and distinct effects on the molecule's properties.

Fluorine at C7: The fluorine atom at the C7 position significantly influences the molecule's electronic properties due to its high electronegativity. Its effects include:

Hydrogen Bonding: The 7-fluoro group can act as a hydrogen bond acceptor. X-ray crystallography studies of related 7-fluoroindazole inhibitors have confirmed that the fluorine atom can form a hydrogen bond with the N-H of a glycine residue in the protein backbone. This interaction can be a critical contributor to binding affinity, with 7-fluoro analogues showing significantly greater potency than their non-fluorinated counterparts. nih.gov

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, often leading to an improved pharmacokinetic profile.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole ring system, affecting its ionization state at physiological pH.

Bromine at C3: The bromine atom at the C3 position offers a different set of properties:

Synthetic Handle: As discussed, its primary role in many SAR campaigns is to serve as a versatile point of attachment for other functional groups via cross-coupling reactions. chim.it

Halogen Bonding: The bromine atom has an electropositive region on its outer surface (a "sigma-hole") and can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom like an oxygen or nitrogen on the target protein. acs.org This type of interaction is increasingly recognized as an important contributor to ligand binding affinity and selectivity. researchgate.net

Steric and Lipophilic Effects: The bromine atom is larger than hydrogen and increases the lipophilicity of the molecule, which can influence cell permeability and binding to hydrophobic pockets.

The interplay between these two halogens provides a unique starting point for drug design, offering both a key binding interaction (via the 7-fluoro) and a versatile site for chemical modification (via the 3-bromo).

Stereochemical Considerations in Analogue Design and Synthesis

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration as soon as chiral substituents are introduced during the derivatization process.

Introduction of Stereocenters: Chiral centers can be introduced in several ways:

By attaching a chiral substituent at the C3-position.

By introducing a substituent on the N2-methyl group.

If the C3-substituent is bulky enough to restrict rotation, atropisomerism could potentially arise.

Importance of Stereoisomers: It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicological profiles. One enantiomer may fit perfectly into a chiral binding site, while the other may bind with much lower affinity or not at all.

Synthetic Strategies: Therefore, when a derivatization reaction creates a stereocenter, it is crucial to either separate the resulting stereoisomers (e.g., by chiral chromatography) or to develop a stereoselective synthesis that produces only the desired isomer. ed.ac.uk For example, methods for the highly enantioselective synthesis of indazoles with a quaternary chiral center at the C3 position have been developed using copper hydride catalysis. acs.org Testing the pure stereoisomers provides a much clearer understanding of the SAR than testing a racemic mixture. This ensures that the observed biological activity is attributed to the correct molecule, a fundamental aspect of rigorous analogue design.

Applications of 3 Bromo 7 Fluoro 2 Methyl 2h Indazole As a Research Probe and Chemical Tool

Development of Fluorescent or Radiotracer Probes for Target Engagement Studies in vitro

The ability to visualize and quantify the interaction of a small molecule with its biological target is crucial for understanding its mechanism of action. 3-Bromo-7-fluoro-2-methyl-2H-indazole can be elaborated into fluorescent or radiolabeled probes to facilitate such target engagement studies.

The bromine atom on the indazole ring serves as a key functional group for introducing either a fluorophore or a radiolabel. For instance, through palladium-catalyzed cross-coupling reactions, a variety of fluorescent dyes, such as those based on coumarin, fluorescein, or rhodamine, could be attached to the indazole core. rsc.org The resulting fluorescent probes would allow for the direct visualization of target binding in vitro using techniques like fluorescence microscopy or flow cytometry. The inherent fluorescence of some indazole derivatives can also be modulated upon binding to a target, providing a label-free detection method. rsc.org

For radiotracer development, the 3-bromo position is amenable to the introduction of a radiolabeling precursor. A common strategy for developing Positron Emission Tomography (PET) tracers involves the introduction of a fluorine-18 (B77423) ([18F]) atom. mdpi.com While direct radiofluorination on an aromatic ring can be challenging, the bromo substituent can be converted to a more suitable precursor for radiofluorination, such as a boronic ester or an iodonium (B1229267) salt. nih.govnih.gov The resulting [18F]-labeled indazole probe would enable quantitative in vitro and in vivo target engagement studies, providing valuable information on target occupancy and pharmacokinetics. nih.govmdpi.com

Table 1: Potential Labeling Strategies for this compound

| Labeling Strategy | Position of Modification | Potential Label | Application |

|---|---|---|---|

| Fluorescent Labeling | 3-position (via cross-coupling) | Coumarin, Fluorescein, Rhodamine | In vitro imaging, target engagement |

Utility in Affinity Chromatography and Proteomic Target Identification

Identifying the molecular targets of a bioactive compound is a critical step in drug discovery. This compound can be functionalized to create affinity chromatography matrices or photo-crosslinking probes for proteomic target identification. nih.gov

For affinity chromatography, the bromine atom can be displaced by a linker with a terminal reactive group, such as an amine or a carboxylic acid. This linker can then be used to immobilize the indazole derivative onto a solid support, like agarose (B213101) beads. researchgate.net A cell lysate is then passed through this affinity matrix, and proteins that bind to the immobilized indazole can be selectively retained, eluted, and subsequently identified by mass spectrometry.

A more advanced approach involves the use of photo-crosslinking probes. nih.govresearchgate.net The 3-bromo substituent can be replaced with a linker containing a photo-activatable group, such as a diazirine or a benzophenone, and a reporter tag like biotin (B1667282). nih.govnih.gov Upon incubation with cells or cell lysates, the probe binds to its target(s). Subsequent exposure to UV light activates the photo-crosslinker, forming a covalent bond with the target protein. The biotin tag then allows for the enrichment of the cross-linked protein-probe complexes using streptavidin-coated beads, followed by identification of the target protein by mass spectrometry. nih.gov

Application in Chemical Biology for Modulating Specific Biological Pathways

Indazole derivatives are well-known for their ability to modulate the activity of various enzymes, particularly protein kinases. nih.govnih.govnih.govresearchgate.netrsc.orgnih.govnih.govresearchgate.net The specific substitution pattern of this compound makes it a promising candidate for development into a selective chemical probe to modulate specific biological pathways.

Many kinase inhibitors feature an indazole core that interacts with the hinge region of the kinase domain. mdpi.com The substituents on the indazole ring play a crucial role in determining the selectivity and potency of the inhibitor. The 7-fluoro substituent can enhance binding affinity through favorable interactions with the protein, while the 3-bromo position provides a vector for further optimization to achieve selectivity for a particular kinase or to introduce other desirable properties. nih.govmdpi.comnih.gov By systematically modifying the 3-position, libraries of derivatives can be synthesized and screened to identify compounds that selectively modulate a specific signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.gov

Use in Fragment-Based Ligand Discovery (FBLD) Methodologies

Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying novel starting points for drug discovery. nih.gov FBLD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Due to its relatively small size and drug-like features, this compound is an excellent candidate for inclusion in a fragment library.

The indazole scaffold itself is a common motif in known kinase inhibitors, making this fragment particularly interesting for screening against this target class. nih.govnih.gov The bromine and fluorine substituents provide specific interaction points that can be probed through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to understand how the fragment binds to the target. frontiersin.orgnih.govcnr.itresearchgate.net Once a binding mode is identified, the 3-bromo position serves as an ideal point for fragment growing or linking to generate more potent and selective lead compounds. nih.gov

Table 2: Properties of this compound Relevant to FBLD

| Property | Value/Description | Relevance to FBLD |

|---|---|---|

| Molecular Weight | 229.05 g/mol | Falls within the typical range for fragments (<300 Da) |

| XLogP3 | 2.5 | Indicates good ligand efficiency and potential for oral bioavailability |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 |

Role in Mechanistic Enzymology as a Substrate or Inhibitor

The study of enzyme mechanisms often relies on the use of specific substrates or inhibitors to probe the enzyme's active site and catalytic cycle. This compound and its derivatives can serve as valuable tools in mechanistic enzymology, particularly as enzyme inhibitors.

As discussed previously, indazoles are potent inhibitors of various enzymes, especially kinases. nih.govnih.govrsc.orgnih.gov The halogen substituents on this compound can play a significant role in its inhibitory activity. The bromine atom is capable of forming halogen bonds, which are non-covalent interactions that can contribute significantly to binding affinity and specificity. nih.govnih.govacs.org The fluorine atom can also participate in favorable interactions within the enzyme's active site. By studying the structure-activity relationship of a series of analogs of this compound, researchers can gain insights into the specific interactions that govern inhibitor binding and develop more potent and selective inhibitors. Computational docking studies can further aid in understanding the binding mode of these inhibitors at the molecular level. rsc.orgrsc.org

Future Research Horizons for this compound: A Roadmap for Innovation

The compound this compound, a distinct member of the indazole family, is at the forefront of new research endeavors. As scientific methodologies evolve, a number of sophisticated techniques are poised to unlock its full potential in medicinal chemistry and materials science. This article explores the future directions and emerging research avenues for this specific indazole derivative, focusing on the integration of cutting-edge technologies and novel scientific approaches.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-7-fluoro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization and halogenation. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Fluorination at the 7-position often employs fluorinating agents like Selectfluor® in acetonitrile. Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at 2-position, bromine at 3-position) and aromatic proton splitting patterns.

- HRMS : Validates molecular formula (C₈H₆BrFN₂).

- FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹).

Cross-referencing with X-ray crystallography data (if available) resolves ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation. Pre-purge storage containers with N₂ and use desiccants (e.g., silica gel) to minimize moisture exposure .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

- Methodological Answer : The bromine atom at the 3-position serves as a reactive site for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids in a mixture of dioxane/water (3:1) at 80–100°C. Optimize ligand choice (e.g., XPhos for sterically hindered substrates) and base (K₂CO₃ vs. Cs₂CO₃) to enhance regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).

- Structural Analog Comparison : Compare substituent effects (e.g., 7-fluoro vs. 7-methoxy) using molecular docking to identify binding-site interactions.

- Batch Reproducibility : Verify purity (>95% by HPLC) and confirm stereochemical consistency via chiral chromatography .

Q. How can computational methods guide the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to target proteins (e.g., EGFR or COX-2) using software like GROMACS.

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets.

Validate predictions with in vitro enzymatic assays .

Q. What experimental approaches elucidate the mechanism of electrophilic aromatic substitution (EAS) in bromo-fluoro-indazole systems?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track protonation/deprotonation steps during EAS.

- Kinetic Studies : Monitor reaction rates under varying temperatures and acid catalysts (e.g., H₂SO₄ vs. CF₃COOH) to identify rate-limiting steps.

- DFT Calculations : Map electron density distributions to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.